Chlorodimethyloctadecylsilane

Catalog No.
S603019
CAS No.
18643-08-8
M.F
C20H43ClSi
M. Wt
347.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethyloctadecylsilane

CAS Number

18643-08-8

Product Name

Chlorodimethyloctadecylsilane

IUPAC Name

chloro-dimethyl-octadecylsilane

Molecular Formula

C20H43ClSi

Molecular Weight

347.1 g/mol

InChI

InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3

InChI Key

GZGREZWGCWVAEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl

Synonyms

octadecyldimethylchlorosilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl

Surface Modification:

  • Chloro(dimethyl)octadecylsilane is widely used for surface modification, particularly in the creation of hydrophobic (water-repellent) and organophilic (oil-loving) surfaces.
  • This modification process involves attaching the molecule to various substrates, such as glass, metals, and polymers, through a chemical reaction between the chlorine atom (Cl) and the surface hydroxyl groups (OH).
  • The long hydrocarbon chain (octadecyl group) of the molecule provides the hydrophobic and organophilic character, while the dimethyl group enhances the stability of the silane coupling agent.

Synthesis of Functional Materials:

  • Chloro(dimethyl)octadecylsilane serves as a building block in the synthesis of various functional materials with specific properties.
  • For example, it can be used to prepare self-assembled monolayers (SAMs) with tailored wettability, adhesion, and electrical properties for applications in sensors, microfluidics, and biomaterials.

Chromatography:

  • Chloro(dimethyl)octadecylsilane is a common stationary phase component in reversed-phase chromatography (RPC), a technique used for separating and analyzing various mixtures based on their hydrophobicity. !
  • The immobilized octadecyl groups on the stationary phase interact more strongly with hydrophobic analytes, leading to their longer retention time compared to hydrophilic ones.

Other Applications:

  • Chloro(dimethyl)octadecylsilane finds use in various other scientific research areas, including:
    • Modifying the surface of nanoparticles for targeted drug delivery
    • Creating water-repellent coatings for textiles and other materials
    • Studying protein-surface interactions in biomolecular research

Chlorodimethyloctadecylsilane is an organosilicon compound with the molecular formula C20_{20}H43_{43}ClSi and a molecular weight of 347.09 g/mol. It features a long hydrocarbon chain (octadecyl) attached to a silicon atom, which is further bonded to two methyl groups and one chlorine atom. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in surface modification and as a silylation reagent .

Chloro(dimethyl)octadecylsilane's mechanism of action relies on its ability to covalently bond to surfaces through the reaction between the chlorine atom and surface hydroxyl groups. The long, hydrophobic octadecyl chain creates a water-repelling barrier on the surface, altering its interaction with water and other polar molecules [].

Chloro(dimethyl)octadecylsilane is classified as a hazardous material. Here are some safety concerns:

  • Skin and eye irritant: Contact with the liquid or its vapors can cause irritation [].
  • Corrosive: Reacts with water to release hydrochloric acid, which can be corrosive to skin and eyes.
  • Flammable: The organic component of the molecule can be flammable [].
, primarily due to the presence of the chlorine atom. Key reactions include:

  • Hydrolysis: When exposed to water, chlorodimethyloctadecylsilane reacts to produce silanol and hydrochloric acid. This reaction is significant for applications involving surface modification:
    R3SiCl+H2OR3SiOH+HCl\text{R}_3\text{SiCl}+\text{H}_2\text{O}\rightarrow \text{R}_3\text{SiOH}+\text{HCl}
  • Silylation: It acts as a silylation agent, where it can attach to hydroxyl groups on surfaces or in organic molecules, enhancing their properties for analytical applications .
  • Condensation Reactions: The silanol produced can further condense with other silanol groups, leading to the formation of siloxane bonds, which are crucial in creating silicone networks .

Chlorodimethyloctadecylsilane can be synthesized through several methods:

  • Direct Chlorination: The reaction of octadecyltrichlorosilane with dimethylchlorosilane can yield chlorodimethyloctadecylsilane.
  • Hydrosilylation: This involves the addition of chlorodimethylsilane to an unsaturated fatty acid or alcohol, followed by chlorination.
  • Grignard Reaction: A Grignard reagent derived from octadecanol can react with dichlorodimethylsilane to produce chlorodimethyloctadecylsilane .

Chlorodimethyloctadecylsilane has diverse applications:

  • Surface Modification: It is widely used to modify surfaces of materials to enhance hydrophobicity and reduce friction.
  • Silylation Reagent: In analytical chemistry, it serves as a silylation agent for gas chromatography and mass spectrometry, improving volatility and detectability of analytes .
  • Nanoparticle Synthesis: Its role in synthesizing nanoparticles is significant due to its ability to stabilize colloidal solutions .

Interaction studies focus on how chlorodimethyloctadecylsilane interacts with different substrates and biological systems. Research indicates that its hydrophobic properties allow it to effectively modify surfaces of various materials, enhancing their resistance to water and other solvents. Furthermore, studies suggest potential cytotoxic effects when interacting with biological membranes due to its hydrophobic nature and chlorine content .

Chlorodimethyloctadecylsilane shares similarities with various organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
OctadecyltrichlorosilaneTri-substituted silaneContains three chlorine atoms; more reactive
DimethylchlorosilaneDi-substituted silaneLacks long hydrocarbon chain; more volatile
TrimethylchlorosilaneTri-substituted silaneFully methylated; less hydrophobic than chlorodimethyl
ChlorotrimethylsilaneTri-substituted silaneMore polar; used primarily in organic synthesis

Chlorodimethyloctadecylsilane's long hydrocarbon chain provides enhanced hydrophobicity and unique surface modification properties not found in shorter-chain or fully methylated silanes .

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 53 of 57 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18643-08-8

Wikipedia

Chloro(dimethyl)octadecylsilane

General Manufacturing Information

Silane, chlorodimethyloctadecyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types